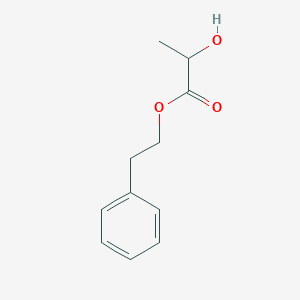

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

Synthesis Analysis

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The synthesis involved heating a flask containing toluene and compound 1 at 110 °C under reflux for 2 hours. Then, substituted aniline and NaH were added, and the reaction mixture was heated at 110–120 °C .

Molecular Structure Analysis

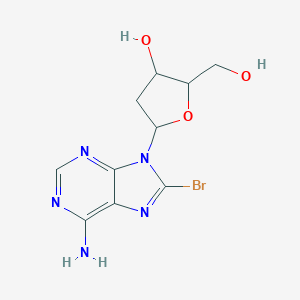

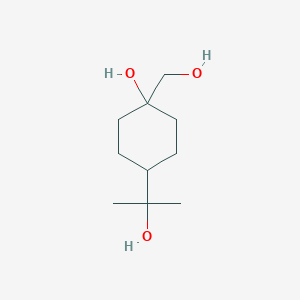

The molecular structure of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is characterized by its unique isoquinoline backbone . This structure is crucial for its diverse applications in scientific research.

Chemical Reactions Analysis

The (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” include a molecular weight of 281.349, a density of 1.1±0.1 g/cm3, a boiling point of 412.2±44.0 °C at 760 mmHg, and a flash point of 203.1±28.4 °C .

科研应用

Chemical Synthesis and Reactivity

Studies have demonstrated the chemical reactivity and synthesis applications of compounds structurally related to "(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." For instance, reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles highlighted the compound's utility in producing various derivatives through pyrrole ring opening or maintaining the integrity of the pyrrole ring for different applications (Surikova et al., 2008). Moreover, crystal structure and Hirshfeld surface analysis of related compounds underscore their significance in understanding molecular interactions and designing materials with desired properties (Filali Baba et al., 2019).

Biological Activity

Related compounds have been explored for their potential biological activities, including cytotoxicity against various cancer cell lines, which could inform the development of new therapeutic agents. For example, synthesis and cytotoxicity assessments of novel annulated dihydroisoquinoline heterocycles provided insights into their potential as anticancer agents, laying the groundwork for further exploration of similar compounds (Saleh et al., 2020).

Pharmacological Applications

Research into asymmetric hydrogenation processes for the preparation of key intermediates in pharmaceutical manufacturing demonstrates the chemical's relevance in drug synthesis. For instance, the development of a catalytic imine asymmetric hydrogenation process for reducing related compounds to key intermediates shows its importance in producing clinically significant drugs (Ruzic et al., 2012).

未来方向

性质

IUPAC Name |

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648962 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

180468-42-2 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180468-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)